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molecular formula C5H8O2 B3066988 Ethylmalondialdehyde CAS No. 99419-30-4

Ethylmalondialdehyde

Cat. No. B3066988
M. Wt: 100.12 g/mol
InChI Key: KJOIYGNLIYOKAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07723522B2

Procedure details

8.71 g (87 mmol) of 2-ethylmalonaldehyde, 16.8 g (79 mmol) of 1,3-diphenylurea, 10.0 g (79 mmol) of methyl cyclohexyl ketone, 11.9 ml (198 mmol) of acetic acid and 39 g (500 mmol) of ammonium acetate were dissolved in 160 ml of 2-propanol, and 5.3 g (39.5 mmol) of chlorosulfonic acid was added dropwise thereto at room temperature. The reaction solution was allowed to undergo the reaction at 80° C. for 2 hours. After completion of the reaction, this was cooled to room temperature, neutralized with 200 g (1.2 mol) of 25% sodium hydroxide aqueous solution and then extracted three times with 200 ml of toluene. The organic layer was concentrated and then purified by distillation under a reduced pressure to obtain 10.8 g (yield 72%) of the title compound (purity 99.3%, melting point 79-81° C.).
Quantity
8.71 g
Type
reactant
Reaction Step One
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.9 mL
Type
reactant
Reaction Step One
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step Two
Quantity
200 g
Type
reactant
Reaction Step Three
Yield
72%

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]([CH:6]=O)[CH:4]=O)[CH3:2].C1([NH:14]C(NC2C=CC=CC=2)=O)C=CC=CC=1.[CH:24]1([C:30]([CH3:32])=O)[CH2:29][CH2:28][CH2:27][CH2:26][CH2:25]1.C(O)(=O)C.C([O-])(=O)C.[NH4+].ClS(O)(=O)=O.[OH-].[Na+]>CC(O)C>[CH2:1]([C:3]1[CH:6]=[CH:32][C:30]([CH:24]2[CH2:29][CH2:28][CH2:27][CH2:26][CH2:25]2)=[N:14][CH:4]=1)[CH3:2] |f:4.5,7.8|

Inputs

Step One
Name
Quantity
8.71 g
Type
reactant
Smiles
C(C)C(C=O)C=O
Name
Quantity
16.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)NC(=O)NC1=CC=CC=C1
Name
Quantity
10 g
Type
reactant
Smiles
C1(CCCCC1)C(=O)C
Name
Quantity
11.9 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
39 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
160 mL
Type
solvent
Smiles
CC(C)O
Step Two
Name
Quantity
5.3 g
Type
reactant
Smiles
ClS(=O)(=O)O
Step Three
Name
Quantity
200 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
the reaction at 80° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 200 ml of toluene
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated
DISTILLATION
Type
DISTILLATION
Details
purified by distillation under a reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1C=CC(=NC1)C1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 10.8 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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